

Methyl 5-ethynylpyridine-2-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *Methyl 5-ethynylpyridine-2-carboxylate*

Cat. No.: *B171329*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethynylpyridine Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.^[1] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic characteristics make it a cornerstone of drug design. The introduction of an ethynyl group onto the pyridine core, as seen in **Methyl 5-ethynylpyridine-2-carboxylate**, further enhances its utility, providing a reactive handle for a multitude of synthetic transformations. This guide delves into the potential applications of **Methyl 5-ethynylpyridine-2-carboxylate**, a bifunctional building block poised for significant impact in the synthesis of novel therapeutics.

This document serves as a technical resource for researchers, offering insights into the synthesis, reactivity, and potential therapeutic applications of this versatile molecule. We will explore its role as a key intermediate in the construction of complex molecular architectures, with a focus on its application in the development of kinase inhibitors and its utility in fragment-based drug discovery.

Core Molecular Attributes and Synthesis

Methyl 5-ethynylpyridine-2-carboxylate (CAS No: 17880-61-4) possesses a unique combination of a pyridine-2-carboxylate moiety and a terminal alkyne at the 5-position.^[2] This arrangement offers two orthogonal points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries.

Property	Value
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
CAS Number	17880-61-4

The synthesis of **Methyl 5-ethynylpyridine-2-carboxylate** can be achieved through a straightforward deprotection of a trimethylsilyl-protected precursor.^[3]

Experimental Protocol: Synthesis of Methyl 5-ethynylpyridine-2-carboxylate^[3]

- Starting Material: Methyl 5-((trimethylsilyl)ethynyl)picolinate.
- Reagents: Potassium carbonate, Methanol.
- Procedure:
 - Dissolve Methyl 5-((trimethylsilyl)ethynyl)picolinate in anhydrous methanol at room temperature.
 - Add a catalytic amount of potassium carbonate to the solution.
 - Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for approximately 40 minutes, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
 - Upon completion, evaporate the solvent under reduced pressure.

- The resulting residue can be purified by column chromatography on silica gel to afford the pure **Methyl 5-ethynylpyridine-2-carboxylate**.

This synthetic route is efficient and provides the target molecule in high purity, ready for subsequent applications in medicinal chemistry.

Potential Applications in Medicinal Chemistry

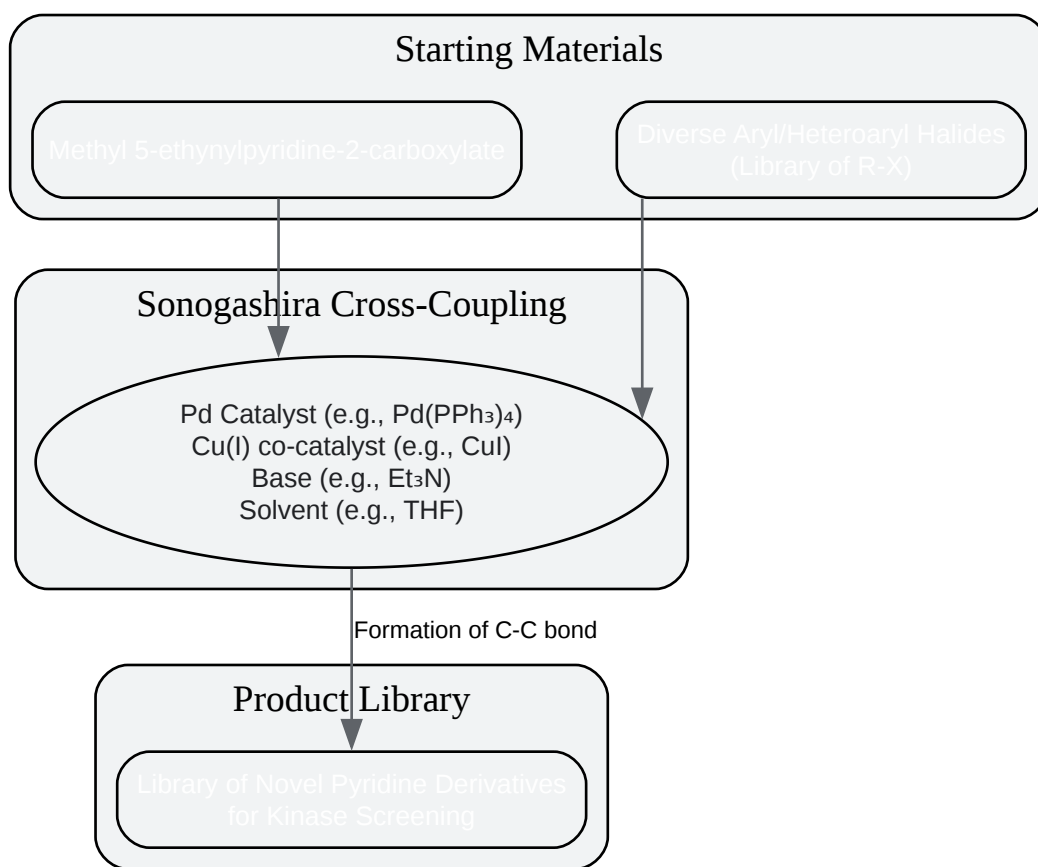
The true potential of **Methyl 5-ethynylpyridine-2-carboxylate** lies in the reactivity of its terminal alkyne and the synthetic versatility of the pyridine-2-carboxylate group. These features open doors to a wide array of applications, particularly in the realms of kinase inhibition and fragment-based drug discovery.

A Key Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.^[4] The development of selective kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a common feature in many approved kinase inhibitors.^[5] The ethynyl group of **Methyl 5-ethynylpyridine-2-carboxylate** is a perfect handle for introducing diversity and targeting specific interactions within the kinase ATP-binding site.

One of the most powerful reactions for this purpose is the Sonogashira cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This enables the connection of the ethynylpyridine core to a wide variety of other aromatic and heteroaromatic systems, a common strategy in the design of kinase inhibitors.

Illustrative Workflow: Synthesis of a Kinase Inhibitor Library via Sonogashira Coupling



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Caption: Workflow for generating a kinase inhibitor library.

Experimental Protocol: Representative Sonogashira Coupling

- **Reaction Setup:** To a degassed solution of **Methyl 5-ethynylpyridine-2-carboxylate** (1 equivalent) and an aryl/heteroaryl halide (1.1 equivalents) in a suitable solvent such as a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).
- **Reaction Conditions:** Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

- **Work-up and Purification:** Upon completion, filter the reaction mixture to remove insoluble salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired coupled product.

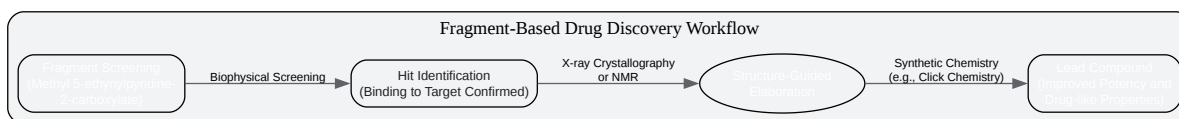
This protocol can be adapted for high-throughput synthesis to rapidly generate a library of compounds for biological screening.

A Versatile Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds.[6] It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent leads.[7]

With a molecular weight of 161.16 g/mol, **Methyl 5-ethynylpyridine-2-carboxylate** fits the criteria of a "fragment". Its defined vector for growth (the ethynyl group) and its inherent binding potential through the pyridine nitrogen and ester group make it an excellent candidate for FBDD campaigns.

Logical Relationship: Fragment Elaboration using **Methyl 5-ethynylpyridine-2-carboxylate**



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Caption: FBDD workflow utilizing the target molecule.

A particularly attractive method for fragment elaboration is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications. The terminal alkyne of **Methyl 5-ethynylpyridine-2-**

carboxylate can be "clicked" with a variety of azide-containing fragments to rapidly generate a library of more complex molecules with improved binding affinity.

Experimental Protocol: Representative "Click" Reaction (CuAAC)

- **Reaction Setup:** In a suitable solvent system (e.g., a mixture of t-butanol and water), combine **Methyl 5-ethynylpyridine-2-carboxylate** (1 equivalent), an azide-containing fragment (1 equivalent), a copper(I) source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate).
- **Reaction Conditions:** Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, the product can often be isolated by simple filtration or extraction. If necessary, purification can be achieved by column chromatography.

Future Perspectives and Conclusion

Methyl 5-ethynylpyridine-2-carboxylate is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its unique combination of a modifiable pyridine core and a reactive alkyne handle makes it an ideal starting point for the synthesis of diverse compound libraries targeting a range of biological targets. The applications highlighted in this guide, particularly in the development of kinase inhibitors and as a strategic fragment in FBDD, represent just a fraction of its potential. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.

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